molecular formula C18H34O5 B13851469 10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid

10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid

Cat. No.: B13851469
M. Wt: 330.5 g/mol
InChI Key: GHMXICWGJUVVOR-UHFFFAOYSA-N
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Description

10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid is a complex organic compound characterized by its unique molecular structure. This compound features a decanoic acid backbone with a hydroxymethyl heptan-4-yl ether substituent, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of decanoic acid with an appropriate alcohol derivative, followed by subsequent oxidation and etherification steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride.

    Substitution: The ether linkage allows for nucleophilic substitution reactions, leading to the formation of different ether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as alkoxides and thiolates are employed under basic conditions.

Major Products

Scientific Research Applications

10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid finds applications in several scientific fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid exerts its effects involves interactions with specific molecular targets. The hydroxymethyl and ketone groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid: shares similarities with other ether-linked decanoic acid derivatives.

    3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3-hydroxy-4,5-dimethoxybenzoate: is another compound with a hydroxymethyl group and ether linkage, but with different functional groups and applications.

Uniqueness

The unique combination of the hydroxymethyl heptan-4-yl ether and the decanoic acid backbone distinguishes this compound from other similar compounds

Properties

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

10-[3-(hydroxymethyl)heptan-4-yloxy]-10-oxodecanoic acid

InChI

InChI=1S/C18H34O5/c1-3-11-16(15(4-2)14-19)23-18(22)13-10-8-6-5-7-9-12-17(20)21/h15-16,19H,3-14H2,1-2H3,(H,20,21)

InChI Key

GHMXICWGJUVVOR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)CO)OC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

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